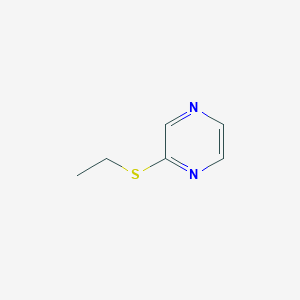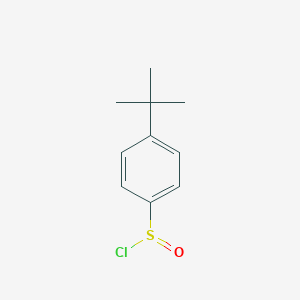![molecular formula C15H14NO2- B14482929 2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate CAS No. 67059-08-9](/img/structure/B14482929.png)
2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate is a complex organic compound characterized by its unique structure, which includes a phenolate group and a cyclohexa-2,5-dien-1-ylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-one with an appropriate amine, followed by the addition of a phenol derivative . The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenolates .
科学的研究の応用
2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene derivatives: These compounds share a similar core structure but differ in their substituents.
Phenolate derivatives: Compounds with similar phenolate groups but different substituents on the aromatic ring.
Uniqueness
2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate is unique due to its specific combination of a cyclohexa-2,5-dien-1-ylidene moiety and a phenolate group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
67059-08-9 |
|---|---|
分子式 |
C15H14NO2- |
分子量 |
240.28 g/mol |
IUPAC名 |
4-[(2-hydroxyphenyl)iminomethyl]-2,6-dimethylphenolate |
InChI |
InChI=1S/C15H15NO2/c1-10-7-12(8-11(2)15(10)18)9-16-13-5-3-4-6-14(13)17/h3-9,17-18H,1-2H3/p-1 |
InChIキー |
KNIMBFBDLYJTPY-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=CC(=C1[O-])C)C=NC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


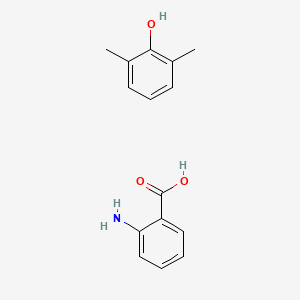
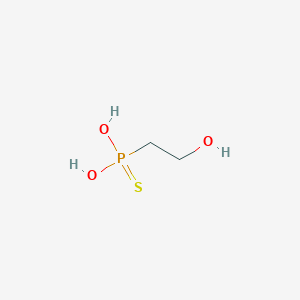
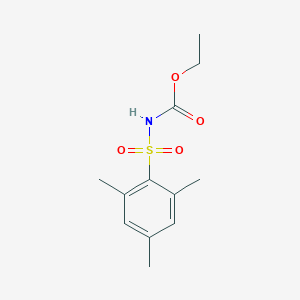
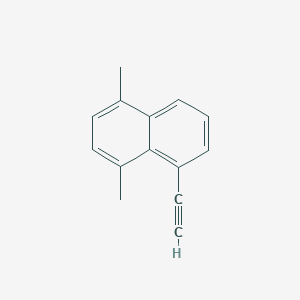
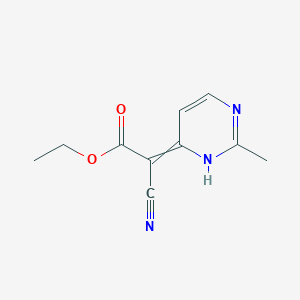
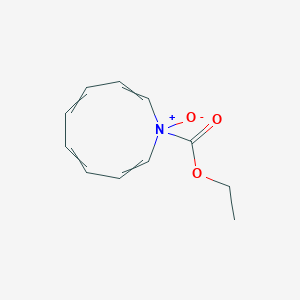
![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)

![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
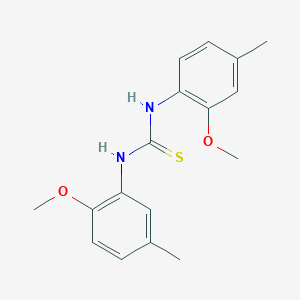
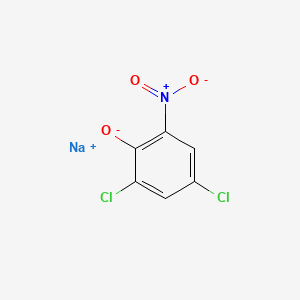
![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
